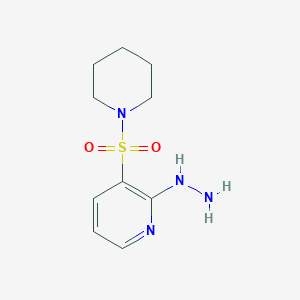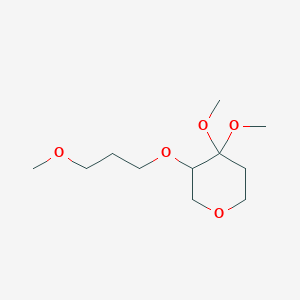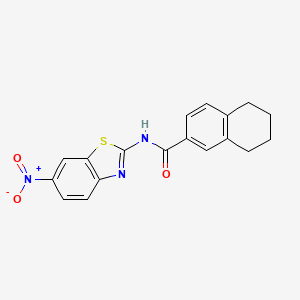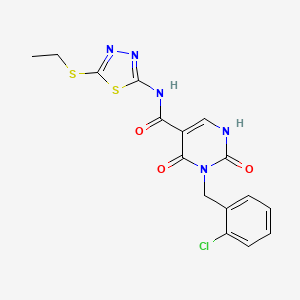
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde is a chemical compound that features a unique structure combining adamantane and benzaldehyde moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzaldehyde is an aromatic aldehyde commonly used in organic synthesis
作用機序
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can be influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by various environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde typically involves the following steps:
Formation of Adamantan-1-ylmethanol: Adamantane is first converted to adamantan-1-ylmethanol through a hydroxylation reaction.
Etherification: Adamantan-1-ylmethanol is then reacted with 3-ethoxybenzaldehyde under basic conditions to form the desired compound. This step involves the formation of an ether bond between the adamantane moiety and the benzaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce reaction times. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and achieve higher yields .
化学反応の分析
Types of Reactions
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
Adamantan-1-ylmethanol: A precursor in the synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde.
3-Ethoxybenzaldehyde: Another precursor used in the synthesis.
Adamantane derivatives: Compounds with similar adamantane structures but different functional groups.
Uniqueness
This compound is unique due to its combination of adamantane and benzaldehyde moieties, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-(1-adamantylmethoxy)-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-2-22-19-8-14(12-21)3-4-18(19)23-13-20-9-15-5-16(10-20)7-17(6-15)11-20/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEULDKIQKAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethyl-3-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2954213.png)
![1,4-Bis[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2954217.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)
![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)
![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2954221.png)




![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/new.no-structure.jpg)

![1-(4-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea](/img/structure/B2954234.png)

